molecular formula C4H8N2O B13696616 2-Butenamide, 3-amino- CAS No. 75202-19-6

2-Butenamide, 3-amino-

Cat. No.: B13696616
CAS No.: 75202-19-6
M. Wt: 100.12 g/mol
InChI Key: UAUSQEVPWPGBHG-UHFFFAOYSA-N
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Description

2-Butenamide, 3-amino- is an organic compound with the molecular formula C4H8N2O. It is also known by its IUPAC name, 3-amino-2-butenamide. This compound is characterized by the presence of an amide group and an amino group attached to a butene backbone. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenamide, 3-amino- can be achieved through several methods. One common approach involves the reaction of crotonic acid with ammonia, followed by the reduction of the resulting imine to form the desired amide. Another method involves the use of acrylonitrile, which undergoes hydrolysis and subsequent amination to yield 2-Butenamide, 3-amino-.

Industrial Production Methods: In industrial settings, the production of 2-Butenamide, 3-amino- often involves large-scale chemical processes. These processes typically utilize high-pressure reactors and catalysts to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production and isolation of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Butenamide, 3-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can participate in nucleophilic substitution reactions due to the presence of the amino group, which can act as a nucleophile. Additionally, the compound can undergo oxidation to form corresponding oxides and reduction to yield amines.

Common Reagents and Conditions: Common reagents used in the reactions of 2-Butenamide, 3-amino- include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity .

Major Products: The major products formed from the reactions of 2-Butenamide, 3-amino- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-Butenamide, 3-amino- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis. In industry, it is utilized in the production of polymers, resins, and other materials .

Mechanism of Action

2-Butenamide, 3-amino- can be compared with other similar compounds, such as 3-amino-2-butenamide and 3-aminocrotonamide. These compounds share similar structural features but may differ in their reactivity and applications. The presence of different substituents and functional groups can influence their chemical behavior and biological activity. The uniqueness of 2-Butenamide, 3-amino- lies in its specific combination of functional groups, which imparts distinct properties and reactivity .

Comparison with Similar Compounds

  • 3-Amino-2-butenamide
  • 3-Aminocrotonamide
  • Acrylamide derivatives

Properties

IUPAC Name

3-aminobut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUSQEVPWPGBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065957
Record name 2-Butenamide, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15846-25-0
Record name 3-Amino-2-butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15846-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocrotonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015846250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenamide, 3-amino-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenamide, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminocrotonamide
Source European Chemicals Agency (ECHA)
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